2-Furaldehyde dimethylhydrazone
Overview
Description
Synthesis Analysis
- Synthesis Approaches : A new approach to synthesizing bifunctionalised cyclopentenones from 2-furaldehyde using morpholine, followed by 1,4 addition and elimination, has been developed (Nunes, Afonso, & Caddick, 2013). Additionally, a Lewis acid catalyzed reaction of 2-furaldehyde with secondary amines results in the formation of 4,5-diaminocyclopent-2-enones (Li & Batey, 2007).
Molecular Structure Analysis
- Conformational Analysis : A matrix isolation FTIR and theoretical DFT study revealed two E and two Z conformers of 2-furaldehyde dimethylhydrazone, with the E forms having considerably lower energy (Araujo-Andrade et al., 2012).
Chemical Reactions and Properties
- Reactivity : The compound's reactivity has been studied in various contexts, including its role in the formation of polymer films and its interaction with different chemical agents.
Physical Properties Analysis
- Amorphous Thin Films : Plasma polymerized 2-furaldehyde amorphous polymer thin films have been studied, showing a range of properties including smooth and uniform nature, confirmed by SEM images (Kabir et al., 2017).
Scientific Research Applications
Analytical Chemistry Applications :
- A study by Shamsipur et al. (2009) developed a 2-furaldehyde-selective PVC-membrane electrode. This electrode is based on the interaction between tetrabenzyl ether Calix[4]arene and a hydrazone derivative from 2-furaldehyde. It shows potential for trace determination of 2-furaldehyde in wastewater samples (Shamsipur et al., 2009).
Pharmaceutical Research :
- Benites et al. (2008) reported the synthesis of furyl-1,4-quinone and hydroquinones from 2-furaldehyde N,N-dimethylhydrazone, showing significant antiproliferative activity against various human cancer cell lines (Benites et al., 2008).
Environmental Studies :
- Research by Kosyakov et al. (2015) developed a method for analyzing the transformation products of 1,1-dimethylhydrazine in soil, including 2-furaldehyde dimethylhydrazone, using gas chromatography-tandem mass spectrometry. This method can be used for environmental monitoring of rocket launch sites (Kosyakov et al., 2015).
Food Science :
- Coco et al. (1996) described a method for determining 2-furaldehyde in honey using high-performance liquid chromatography. This technique could be crucial for quality control in the food industry (Coco et al., 1996).
Spectroscopy and Photochemistry :
- Araujo-Andrade et al. (2012) conducted a study combining matrix isolation FTIR and theoretical DFT to investigate the structure and UV-induced photochemistry of 2-furaldehyde dimethylhydrazone. This research contributes to the understanding of the photostability and photochemical properties of hydrazone derivatives (Araujo-Andrade et al., 2012).
Material Science :
- Research on the gas-phase basicity of 2-furaldehyde by Ricci et al. (2012) provides insights into the thermochemical properties of this compound, which is important for its applications in material science and sustainable chemistry (Ricci et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9(2)8-6-7-4-3-5-10-7/h3-6H,1-2H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURWBNUASAZMSN-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furaldehyde dimethylhydrazone | |
CAS RN |
14064-21-2 | |
Record name | 2-Furaldehyde dimethylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furaldehyde dimethylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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